{5-[4-(2-methylpropyl)phenyl]-1H-pyrazol-3-yl}[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
[3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE is a complex organic compound that features a combination of pyrazole and triazolopyrazine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE typically involves multi-step organic reactions. Common steps might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Formation of the triazolopyrazine ring: This might involve cyclization reactions starting from appropriate precursors.
Coupling of the two moieties: This step would involve linking the pyrazole and triazolopyrazine rings through a methanone bridge.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions could target the carbonyl group in the methanone bridge.
Substitution: Various substitution reactions could occur, especially on the aromatic ring and the triazolopyrazine moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products Formed
The major products would depend on the specific reactions but could include oxidized or reduced derivatives, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of derivatives: Researchers might explore the synthesis of various derivatives to study structure-activity relationships.
Catalysis: The compound could be used as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Potential use as an inhibitor for specific enzymes.
Receptor binding: Study of its binding affinity to various biological receptors.
Medicine
Drug development: Exploration as a lead compound for developing new pharmaceuticals.
Therapeutic applications: Potential use in treating specific diseases or conditions.
Industry
Material science: Use in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, it could involve:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site.
Receptor interaction: Modulating receptor activity by binding to receptor sites.
Pathway modulation: Affecting specific biochemical pathways within cells.
Comparison with Similar Compounds
Similar Compounds
[3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE: is unique due to its specific combination of pyrazole and triazolopyrazine rings.
Other pyrazole derivatives: Compounds with similar pyrazole structures but different substituents.
Other triazolopyrazine derivatives: Compounds with similar triazolopyrazine structures but different substituents.
Uniqueness
The uniqueness of [3-(4-ISOBUTYLPHENYL)-1H-PYRAZOL-5-YL][3-(TRIFLUOROMETHYL)-5,6-DIHYDRO[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-7(8H)-YL]METHANONE lies in its specific structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H21F3N6O |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
[3-[4-(2-methylpropyl)phenyl]-1H-pyrazol-5-yl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C20H21F3N6O/c1-12(2)9-13-3-5-14(6-4-13)15-10-16(25-24-15)18(30)28-7-8-29-17(11-28)26-27-19(29)20(21,22)23/h3-6,10,12H,7-9,11H2,1-2H3,(H,24,25) |
InChI Key |
ODBHWLRXOUKUHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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